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Introduction

1-Methyl-2-phenylindole is a heterocyclic aromatic compound that serves as a crucial building
block in the synthesis of various biologically active molecules and functional materials.[1][2] Its
structural framework is a common motif in medicinal chemistry.[3] A thorough understanding of
its spectroscopic properties is fundamental for its identification, characterization, and the
analysis of its derivatives in drug discovery and development. This technical guide provides a
comprehensive overview of the spectroscopic data and analysis of 1-Methyl-2-phenylindole,
including detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for 1-Methyl-2-phenylindole,
summarized in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.[4][5] The H and 3C NMR data for 1-Methyl-2-phenylindole provide detailed
information about the chemical environment of each proton and carbon atom.

Table 1: 1H NMR Spectroscopic Data for 1-Methyl-2-phenylindole[6]
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.65-7.55 m 2H Phenyl H
7.50 - 7.35 m 3H Phenyl H
7.30-7.20 m 1H Indole H
7.15-7.05 m 2H Indole H
6.45 S 1H Indole H-3
3.65 S 3H N-CHs

Solvent: Chloroform-d (CDCls)

Table 2: 13C NMR Spectroscopic Data for 1-Methyl-2-phenylindole[7][8]

Chemical Shift (6) ppm

Assignment

141.0 C (quaternary)
138.2 C (quaternary)
132.7 C (quaternary)
129.0 CH

128.8 CH

128.0 CH

121.8 CH

120.6 CH

120.1 CH

109.8 CH

102.5 CH

31.1 N-CHs
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Solvent: Chloroform-d (CDCIs3)[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.[9][10]

Table 3: Mass Spectrometry Data for 1-Methyl-2-phenylindole[11]

m/z Relative Intensity Assignment

207 100% [M]* (Molecular lon)
206 80% [M-H]*

208 15% [M+H]* (Isotopic Peak)
192 20% [M-CHs]*

103.5 10% [M]2+

lonization Method: Electron lonization (EI)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.[12][13]

Table 4: Infrared (IR) Spectroscopy Data for 1-Methyl-2-phenylindole[14][15]
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Wavenumber (cm~?) Intensity Assignment

3055 Medium Aromatic C-H stretch

2925 Medium Aliphatic C-H stretch (CHs)
1600 Strong Aromatic C=C stretch
1470 Strong C-H bend (CHs)

1340 Strong C-N stretch

240 st C-H out-of-plane bend (ortho-
ron
I disubstituted benzene)

Sample Preparation: KBr Pellet[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for analyzing conjugated systems.[17][18]

Table 5: UV-Vis Spectroscopy Data for 1-Methyl-2-phenylindole[11]

Amax (nm) Solvent
228 Ethanol
294 Ethanol

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
[19]

o Sample Preparation: A sample of 5-10 mg of 1-Methyl-2-phenylindole was dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS)
as an internal standard. The solution was then filtered into a 5 mm NMR tube.
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Instrumentation: *H and 3C NMR spectra were recorded on a Varian CFT-20 spectrometer.
[11]

Data Acquisition:

o For 'H NMR, the spectral width was set to encompass the expected range of proton
chemical shifts. A sufficient number of scans were acquired to obtain a good signal-to-
noise ratio.

o For 3C NMR, a proton-decoupled spectrum was acquired to simplify the spectrum to
single lines for each unique carbon atom.

Data Processing: The raw data was Fourier transformed, and the resulting spectra were
phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00

ppm.

Mass Spectrometry (MS)[9][20]

Sample Introduction: A dilute solution of 1-Methyl-2-phenylindole in a volatile organic
solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer. For
electron ionization (EI), the sample was vaporized in the ion source.

lonization: The gaseous sample molecules were bombarded with a beam of high-energy
electrons (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-
charge ratio (m/z) using a magnetic sector or quadrupole mass analyzer.

Detection: The abundance of each ion at a specific m/z value was measured by a detector,
generating a mass spectrum.

Infrared (IR) Spectroscopy[12][21]

Sample Preparation: A small amount of 1-Methyl-2-phenylindole (1-2 mg) was finely
ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate
mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a
hydraulic press.
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 Instrumentation: The IR spectrum was recorded using a Bruker IFS 85 FT-IR spectrometer.
[16]

» Data Acquisition: A background spectrum of the empty sample compartment was first
recorded. The KBr pellet containing the sample was then placed in the sample holder, and
the sample spectrum was acquired.

» Data Processing: The sample spectrum was ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy[22][23]

o Sample Preparation: A stock solution of 1-Methyl-2-phenylindole was prepared in a UV-
grade solvent such as ethanol.[11] This stock solution was then serially diluted to a
concentration that gives an absorbance reading within the optimal range of the instrument
(typically 0.1 - 1 AU).

e Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

» Data Acquisition: A cuvette containing the pure solvent was used as a reference. The sample
cuvette, containing the solution of 1-Methyl-2-phenylindole, was placed in the sample
beam path. The absorbance was scanned over a wavelength range of 200-400 nm.

» Data Processing: The instrument automatically subtracts the absorbance of the reference
solvent from the sample absorbance to generate the UV-Vis spectrum of the compound. The
wavelength of maximum absorbance (Amax) was identified from the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of a comprehensive spectroscopic
analysis for the characterization of a compound like 1-Methyl-2-phenylindole.
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Caption: Workflow for the spectroscopic analysis of 1-Methyl-2-phenylindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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